1,1,2,2-Tetrafluoroethane

説明

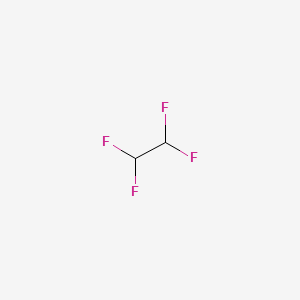

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F4/c3-1(4)2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGNWUVNYMJENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883371 | |

| Record name | 1,1,2,2-Tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

359-35-3 | |

| Record name | 1,1,2,2-Tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-tetrafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,2-Tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2-TETRAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2I96B6OVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,1,2,2 Tetrafluoroethane and Its Derivatives

Synthesis of 1,1,2,2-Tetrafluoroethanesulfonyl Chloride

A key reagent for the introduction of the 1,1,2,2-tetrafluoroethyl group is 1,1,2,2-tetrafluoroethanesulfonyl chloride. Research groups have successfully developed methods for the preparation of this important precursor. ufl.edu The availability of 1,1,2,2-tetrafluoroethanesulfonyl chloride has been instrumental in enabling the development of subsequent methodologies for incorporating the HCF₂CF₂ moiety into various organic scaffolds. ufl.edu This compound serves as a versatile building block for both photoinduced and photoredox chemical transformations. ufl.edu

Strategies for Incorporating the 1,1,2,2-Tetrafluoroethyl Moiety into Organic Compounds

The unique properties conferred by the 1,1,2,2-tetrafluoroethyl group have driven the development of several synthetic strategies for its installation into organic molecules. These methods often leverage the generation of the 1,1,2,2-tetrafluoroethyl radical. ufl.edu

Photoinduced Chemical Methodologies

Photoinduced reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 1,1,2,2-tetrafluoroethylation, photoinduced methods utilizing 1,1,2,2-tetrafluoroethanesulfonyl chloride have been developed. ufl.edu These reactions likely proceed through the homolytic cleavage of the sulfonyl chloride bond upon irradiation, generating the 1,1,2,2-tetrafluoroethyl radical, which can then be trapped by a suitable organic substrate. A notable example is the photo-induced atom transfer reaction, which can be catalyzed by copper. ufl.edu

Photoredox Chemistry Approaches

Visible-light photoredox catalysis has emerged as a mild and efficient method for conducting a wide range of organic transformations. ethz.chsigmaaldrich.com This approach has been successfully applied to the introduction of the 1,1,2,2-tetrafluoroethyl group. ufl.edu In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) processes with a suitable precursor like 1,1,2,2-tetrafluoroethanesulfonyl chloride to generate the 1,1,2,2-tetrafluoroethyl radical. ethz.ch This radical can then participate in various synthetic transformations, including the functionalization of alkenes and arenes. sigmaaldrich.com

A significant advancement in this area is the use of zinc 1,1,2,2-tetrafluoroethanesulfinate as a photoredox source of the 1,1,2,2-tetrafluoroethyl radical. acs.orgnih.gov This reagent has proven effective in a novel three-component hydro-tetrafluoroethylation of two alkenes with complementary reactivity. nih.gov

Utilization of 1,1,2,2-Tetrafluoroethanesulfinate Reagents

Beyond photoredox catalysis, sulfinate reagents are valuable precursors for generating fluoroalkyl radicals. Zinc 1,1,2,2-tetrafluoroethanesulfinate has been introduced as a synthetically useful reagent for the oxidative tetrafluoroethylation of arylboronic acids and heteroarenes. acs.orgnih.govdp.tech This method provides a direct route to arylated and heteroarylated 1,1,2,2-tetrafluoroethane derivatives, which are of significant interest in drug discovery. nih.gov The development of such reagents addresses the previous lack of readily available tools for incorporating the HCF₂CF₂ group. acs.orgnih.gov

| Reagent | Application | Substrate Scope |

| 1,1,2,2-Tetrafluoroethanesulfonyl Chloride | Photoinduced and photoredox tetrafluoroethylation | Organic molecules |

| Zinc 1,1,2,2-Tetrafluoroethanesulfinate | Oxidative and photoredox tetrafluoroethylation | Arylboronic acids, heteroarenes, alkenes |

Synthesis of Azidofluorinated Ethanes: The Case of 1-Azido-1,1,2,2-Tetrafluoroethane

Azidofluorinated alkanes are valuable building blocks in synthetic chemistry, providing access to a variety of nitrogen-containing fluorinated compounds. A notable example is 1-azido-1,1,2,2-tetrafluoroethane. nih.govacs.org

Anion Addition to Tetrafluoroethylene (B6358150) Pathways

A highly efficient method for the synthesis of 1-azido-1,1,2,2-tetrafluoroethane involves the addition of an azide (B81097) anion to tetrafluoroethylene. nih.govacs.orgnih.gov This reaction, when conducted in a protic medium, can provide the desired product in quantitative yield on a multigram scale. acs.orgnih.gov The resulting 1-azido-1,1,2,2-tetrafluoroethane is thermally stable and insensitive to impact, making it a safe and practical reagent for further synthetic transformations. nih.govacs.orgnih.gov

The synthetic utility of 1-azido-1,1,2,2-tetrafluoroethane has been demonstrated through its participation in [3+2] cycloaddition reactions. For instance, copper(I)-catalyzed cycloaddition with alkynes yields 4-substituted N-tetrafluoroethyl-1,2,3-triazoles. nih.govacs.org These triazoles can be further transformed into novel N-tetrafluoroethylimidazoles through rhodium(II)-catalyzed transannulation with nitriles. nih.govacs.org

An alternative, though related, synthesis produces 1-azido-2-bromo-1,1,2,2-tetrafluoroethane (B8214506) from 1,2-dibromotetrafluoroethane (B104034) and sodium azide, initiated by an organomagnesium compound. figshare.comacs.org This bromo-azido derivative also serves as a precursor for N-tetrafluoroethylated nitrogen heterocycles. figshare.com

| Starting Material | Reagent | Product | Key Features |

| Tetrafluoroethylene | Azide anion (in protic medium) | 1-Azido-1,1,2,2-tetrafluoroethane | Quantitative yield, thermally stable, multigram scale |

| 1,2-Dibromotetrafluoroethane | Sodium azide, i-PrMgCl·LiCl | 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane | Multigram scale synthesis |

Thermal Stability Profiles of Azidofluorinated Intermediates

The synthesis of complex fluorinated molecules often requires the use of energetic intermediates, such as organic azides. The thermal stability of these intermediates is a critical parameter for their safe handling and application in synthetic chemistry. Among these, azidofluorinated compounds, which are precursors in various synthetic pathways, have been the subject of detailed stability analysis.

Heavily fluorinated small organic azides have demonstrated unusual stability. nih.gov A key example is 1-azido-1,1,2,2-tetrafluoroethane, a novel fluorinated azidoethane. acs.org Research has established that this compound possesses significant thermal stability and is non-explosive in character. nih.govacs.org Indicative thermal stability tests were performed by heating a solution of 1-azido-1,1,2,2-tetrafluoroethane in a high-pressure NMR tube. The compound showed no signs of decomposition after being subjected to a temperature of 150 °C for 8 hours. nih.gov This high degree of stability is noteworthy, especially when compared to non-fluorinated analogues, and is crucial for its utility as a synthetic intermediate. nih.gov

Further investigation into the stability of related α-fluorinated azidoalkanes has revealed their generally high stability, with the exception of azidofluoromethane. This stability has been crucial for their application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov A control experiment further highlighted the stability of 1-azido-1,1,2,2-tetrafluoroethane, where no substitution reaction occurred even when heated to 80 °C with highly nucleophilic azide sources like sodium azide or tetrabutylammonium (B224687) azide. nih.gov

The assessment of thermal stability is often conducted using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which determine the temperatures at which materials decompose. researchgate.netoecd.org For many organic compounds, stability is considered high if decomposition begins above 250-270 °C. mdpi.com The Oxidation Induction Time (OIT) test is another method used to analyze thermal stability, particularly against oxidation. linseis.com

| Intermediate | Test Condition | Observed Result | Source |

| 1-Azido-1,1,2,2-tetrafluoroethane | Solution in high-pressure NMR tube heated to 150 °C for 8 hours. | No decomposition observed by 19F NMR. | nih.gov |

| 1-Azido-1,1,2,2-tetrafluoroethane | Heated to 80 °C in the presence of NaN3 or (Bu4N)N3. | No substitution reaction occurred. | nih.gov |

| Various α-Fluorinated Azidoalkanes | General observation. | Generally demonstrate unusually high stability (except azidofluoromethane). | nih.gov |

Tetrafluoroethylene as a Two-Carbon Building Block for Fluorinated Moieties

Tetrafluoroethylene (TFE) is a cornerstone in organofluorine chemistry, serving as a versatile two-carbon building block for the introduction of various fluorinated groups into organic molecules. nih.govacs.org Although it is primarily used in the industrial-scale manufacture of polymers like polytetrafluoroethylene (PTFE), its utility in synthesizing small molecules is of significant academic and practical interest. nih.govacs.org TFE is an ideal precursor for incorporating moieties such as the tetrafluoroethyl (-CF₂CF₂H), tetrafluoroethylene (-CF=CF-), and trifluorovinyl (-CF=CF₂) groups. nih.govacs.org

The reactivity of the double bond in TFE allows for a variety of transformations. One prominent example is the synthesis of 1-azido-1,1,2,2-tetrafluoroethane, which is prepared through the addition of an azide anion to tetrafluoroethylene in a protic medium. nih.govacs.org This azide intermediate can then be used in subsequent reactions, such as [3+2] cycloadditions with alkynes to form N-tetrafluoroethyl-1,2,3-triazoles. nih.gov These triazoles can be further transformed through rhodium(II)-catalyzed transannulation with nitriles to yield novel N-tetrafluoroethyl-substituted imidazoles, which are rare and valuable heterocyclic scaffolds in medicinal chemistry. nih.gov

Furthermore, the reaction of 1-azido-1,1,2,2-tetrafluoroethane (derived from TFE) with primary amines leads to the formation of 5-difluoromethyl tetrazoles, demonstrating another pathway to valuable fluorinated heterocycles. nih.gov Beyond heterocycles, TFE has been employed in gas-phase copyrolysis reactions with hydrocarbon dienes, such as buta-1,3-diene, to produce substituted fluorobenzenes like 1,2-difluorobenzene. researchgate.net This highlights its role in the construction of fluorinated aromatic systems. researchgate.net The chemistry of compounds containing the tetrafluoroethylene fragment has advanced significantly, making the use of preformed tetrafluorinated building blocks derived from TFE an efficient synthetic strategy. researchgate.net

| Reactant(s) | Reagents/Conditions | Product(s) | Application/Significance | Source |

| Tetrafluoroethylene, Azide anion | Protic medium | 1-Azido-1,1,2,2-tetrafluoroethane | Synthesis of a stable, versatile fluorinated azide intermediate. | nih.govacs.org |

| 1-Azido-1,1,2,2-tetrafluoroethane, Terminal alkynes | Cu(I) catalysis | 4-Substituted N-tetrafluoroethyl-1,2,3-triazoles | Building blocks for more complex N-tetrafluoroethyl heterocycles. | nih.gov |

| N-Tetrafluoroethyl-1,2,3-triazoles, Nitriles | Rhodium(II) catalysis | N-Tetrafluoroethyl-substituted imidazoles | Access to rare N-CF₂CF₂H-substituted imidazole (B134444) scaffolds. | nih.gov |

| 1-Azido-1,1,2,2-tetrafluoroethane, Primary amines | Base-facilitated HF elimination and cyclization | 5-Difluoromethyl tetrazoles | Synthesis of novel fluorinated tetrazoles. | nih.gov |

| Tetrafluoroethylene, Buta-1,3-diene | Gas-phase copyrolysis (495–505 °C) | 3,3,4,4-Tetrafluorocyclohex-1-ene | Intermediate for fluorinated aromatics. | researchgate.net |

Investigation of Reaction Mechanisms and Isomerization Dynamics of 1,1,2,2 Tetrafluoroethane

Thermal Isomerization of 1,1,2,2-Tetrafluoroethane (FC-134) to 1,1,1,2-Tetrafluoroethane (B8821072) (FC-134a)

The conversion of this compound (FC-134) into its more thermodynamically stable isomer, 1,1,1,2-tetrafluoroethane (FC-134a), is a significant process that has been investigated under various conditions. acs.org While this isomerization can be achieved over catalysts like conditioned chromia at temperatures between 320-445 °C, non-catalyzed, gas-phase thermal conversion has also been explored. acs.org Early studies of the thermal reactivity of FC-134 at temperatures above 900 °C noted the elimination of hydrogen fluoride (B91410) to form trifluoroethene, with no mention of isomerization to FC-134a. acs.org However, more recent research has demonstrated that high-temperature, gas-phase isomerization is indeed possible and is profoundly influenced by the reaction atmosphere. acs.orgacs.org

The isomerization of FC-134 to FC-134a is a thermodynamically favorable process, as FC-134a is the more stable isomer. acs.org However, the kinetics of the uncatalyzed thermal reaction in an inert atmosphere are slow. Studies conducted at 700 °C in a helium atmosphere showed that FC-134 undergoes only a 3.4% conversion, yielding just 1.4% of FC-134a. acs.org This indicates a high activation energy barrier for the rearrangement in the absence of a promoting agent. The reaction becomes significantly more efficient at high temperatures in the presence of hydrogen, which alters the reaction mechanism and enhances the conversion rate. acs.org Pyrolysis experiments have been successfully carried out at temperatures up to 850 °C, achieving nearly 100% conversion of FC-134 under specific conditions. acs.org

The presence of hydrogen is crucial for promoting the high-temperature, gas-phase isomerization of FC-134 to FC-134a. acs.orgacs.org Experimental evidence conclusively shows a dramatic increase in reactivity and selectivity towards FC-134a when the pyrolysis is carried out in a hydrogen atmosphere compared to an inert one. For instance, at 700 °C, switching the carrier gas from helium to hydrogen increased the conversion of FC-134 from 3.4% to 29%, with the yield of FC-134a rising from 1.4% to 25%. acs.org This hydrogen-induced process points towards a change in the reaction pathway from simple thermal decomposition to a more complex, radical-based mechanism. acs.org In stark contrast, the reverse reaction, the conversion of FC-134a to FC-134, shows minimal activity even in the presence of hydrogen, with less than 1% conversion under identical conditions, highlighting the thermodynamic stability of FC-134a. acs.org

A free radical chain mechanism has been proposed to explain the hydrogen-promoted isomerization of FC-134. acs.orgacs.org This mechanism involves three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of hydrogen radicals (H·) or other radical species at high temperatures.

Propagation: A radical species, such as H·, abstracts a hydrogen atom from an FC-134 molecule (CHF₂CHF₂) to form H₂ and a 1,1,2,2-tetrafluoroethyl radical (CHF₂CF₂·). This radical then undergoes rearrangement to the more stable 1,1,1,2-tetrafluoroethyl radical (CF₃CHF·). This new radical subsequently abstracts a hydrogen atom from an H₂ molecule, forming the product FC-134a (CF₃CH₂F) and regenerating a hydrogen radical (H·), which continues the chain.

Termination: The chain reaction is terminated when two radical species combine. libretexts.org

This chain mechanism effectively provides a lower energy pathway for the conversion compared to direct, unimolecular isomerization.

The efficiency of the isomerization process is highly dependent on several experimental parameters. acs.orgacs.org Studies have systematically investigated the impact of temperature, the molar ratio of hydrogen to FC-134, and the contact time of the reactants in the heated zone. The conversion of FC-134 and the selectivity for FC-134a generally increase with rising temperature. acs.org Similarly, the H₂/FC-134 ratio and contact time are critical variables that must be optimized to maximize the yield of the desired isomer while minimizing the formation of byproducts from competing dehydrogenative or hydrogenative processes. acs.org

Table 1: Effect of Temperature and H₂/FC-134 Ratio on FC-134 Conversion Data derived from experimental studies in a quartz reactor.

| Temperature (°C) | H₂/FC-134 Ratio | Contact Time (s) | FC-134 Conversion (%) | FC-134a Yield (%) |

| 700 | 0 (Helium) | 15.0 | 3.4 | 1.4 |

| 700 | 1.0 | 15.0 | 29.0 | 25.0 |

| 750 | 1.0 | 15.0 | 55.0 | 48.0 |

| 800 | 1.0 | 7.5 | 78.0 | 65.0 |

| 850 | 2.0 | 5.0 | 98.0 | 70.0 |

To further validate the proposed free radical chain mechanism, mechanistic studies have employed deuterium labeling. acs.orgacs.org By substituting hydrogen (H₂) with deuterium (D₂), researchers can trace the pathway of the hydrogen/deuterium atoms throughout the reaction. The incorporation of deuterium into the product, FC-134a, provides strong evidence for a mechanism involving hydrogen (or deuterium) abstraction steps, which is a cornerstone of the free radical chain theory. acs.org These isotopic labeling experiments are a powerful tool for confirming the role of hydrogen in the propagation steps of the chain reaction and distinguishing between different possible mechanistic pathways. chem-station.com

Free Radical Chain Mechanisms in Rearrangement Pathways

Mechanistic Pathways of Derivatives of this compound

The derivatization of this compound opens up diverse mechanistic pathways for the synthesis of complex fluorinated molecules. A key intermediate, 1-azido-1,1,2,2-tetrafluoroethane, serves as a versatile building block for various cycloaddition reactions, leading to the formation of novel heterocyclic compounds.

Cycloaddition Reactions of 1-Azido-1,1,2,2-Tetrafluoroethane

1-Azido-1,1,2,2-tetrafluoroethane is a stable and safely handleable azide (B81097) that engages in several types of cycloaddition reactions. nih.gov These reactions provide efficient routes to valuable N-tetrafluoroethyl-substituted heterocycles. nih.govacs.org

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent pathway for 1-azido-1,1,2,2-tetrafluoroethane to react with terminal alkynes. nih.govacs.org This [3+2] cycloaddition exclusively yields 1,4-disubstituted-1,2,3-triazoles. nih.gov The reaction is effectively catalyzed by the THF-soluble catalyst copper(I) 3-methylsalicylate (CuMeSal), providing good to high yields of the corresponding 4-substituted N-tetrafluoroethyl-1,2,3-triazoles. nih.gov

The reaction demonstrates broad substrate scope with various alkynes, as detailed in the table below.

| Alkyne Reactant | Product (4-Substituted N-Tetrafluoroethyl-1,2,3-Triazole) | Yield (%) |

|---|---|---|

| Phenylacetylene | 4-Phenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 95 |

| 4-Methoxyphenylacetylene | 4-(4-Methoxyphenyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 96 |

| 4-Nitrophenylacetylene | 4-(4-Nitrophenyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 98 |

| 1-Ethynyl-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 99 |

| Propargyl alcohol | (1-(1,1,2,2-Tetrafluoroethyl)-1H-1,2,3-triazol-4-yl)methanol | 85 |

| 3,3-Dimethyl-1-butyne | 4-(tert-Butyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 81 |

| 1-Heptyne | 4-Pentyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | 80 |

The 4-substituted N-tetrafluoroethyl-1,2,3-triazoles synthesized via CuAAC can undergo further transformation. nih.govacs.org In the presence of a rhodium(II) catalyst, these triazoles participate in a transannulation reaction with nitriles to afford N-tetrafluoroethyl-substituted imidazoles. nih.govacs.org This process involves the rhodium(II)-catalyzed ring opening of the triazole to form a rhodium iminocarbenoid intermediate, which then reacts with a nitrile to form the imidazole (B134444) ring. nih.govnih.gov

The table below summarizes the synthesis of various N-tetrafluoroethylimidazoles through this method.

| Triazole Reactant | Nitrile Reactant | Product (N-Tetrafluoroethylimidazole) | Yield (%) |

|---|---|---|---|

| 4-Phenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | Acetonitrile | 2-Methyl-4-phenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-imidazole | 72 |

| 4-Phenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | Benzonitrile | 2,4-Diphenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-imidazole | 78 |

| 4-(4-Methoxyphenyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | Acetonitrile | 4-(4-Methoxyphenyl)-2-methyl-1-(1,1,2,2-tetrafluoroethyl)-1H-imidazole | 75 |

| 4-(tert-Butyl)-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | Acetonitrile | 4-(tert-Butyl)-2-methyl-1-(1,1,2,2-tetrafluoroethyl)-1H-imidazole | 65 |

Another reaction pathway for 4-substituted N-tetrafluoroethyl-1,2,3-triazoles involves an acid-mediated denitrogenation. acs.org When treated with triflic acid, 4-phenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole undergoes a reaction that results in the formation of a β-enamido triflate. nih.govacs.org This transformation proceeds through protonation of the triazole ring, followed by ring-opening and the elimination of nitrogen gas to yield the stable enamide product. nih.gov

1-Azido-1,1,2,2-tetrafluoroethane can also undergo a [3+2] cycloaddition with primary amines to produce novel 5-difluoromethyl tetrazoles. nih.govacs.org The reaction mechanism is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the terminal nitrogen of the azide group. nih.govacs.org This is followed by the elimination of hydrogen fluoride and subsequent cyclization to form the tetrazole ring. nih.gov The reaction proceeds under mild conditions, typically at ambient temperature or with gentle heating. nih.gov

The versatility of this reaction is shown with different primary amines.

| Primary Amine Reactant | Product (1-Substituted-5-(difluoromethyl)-1H-tetrazole) | Yield (%) |

|---|---|---|

| n-Butylamine | 1-Butyl-5-(difluoromethyl)-1H-tetrazole | 90 |

| Benzylamine | 1-Benzyl-5-(difluoromethyl)-1H-tetrazole | 85 |

| Aniline | 1-Phenyl-5-(difluoromethyl)-1H-tetrazole | 78 |

| 4-Fluoroaniline | 1-(4-Fluorophenyl)-5-(difluoromethyl)-1H-tetrazole | 82 |

Toxicological Research and Biological Interactions of 1,1,2,2 Tetrafluoroethane

Acute Inhalation Toxicity Studies: Research Methodologies and Endpoints

Acute inhalation toxicity studies for 1,1,2,2-tetrafluoroethane (HFC-134a) have been conducted to determine the potential for adverse effects from a single, short-term exposure. These studies typically involve exposing laboratory animals, most commonly rats, to various concentrations of the substance for a defined period, usually 4 hours. inchem.org

The primary endpoint in these studies is the median lethal concentration (LC50), which is the concentration of the chemical in the air that is expected to cause death in 50% of the test animals during a specified exposure duration. For this compound, the 4-hour LC50 in rats has been reported to be greater than 500,000 ppm, indicating a very low order of acute toxicity. nih.gov Another study reported a 4-hour lethal concentration of approximately 567,000 ppm in rats. inchem.org At concentrations of 81,000 ppm, no adverse effects were observed. inchem.org

Beyond mortality, other endpoints are also evaluated. These include clinical signs of toxicity, such as central nervous system depression (anesthetic-like effects), which have been observed in rats at concentrations of 200,000 ppm and higher. inchem.orgnih.gov Other observed effects at high concentrations can include tremors and incoordination. epa.gov Body weight, organ weights, and gross pathological changes are also assessed post-exposure to identify any target organ toxicity. In studies with this compound, recovery from anesthetic effects is typically rapid upon cessation of exposure. nih.gov

Interactive Data Table: Acute Inhalation Toxicity of this compound in Rats

| Exposure Duration | Concentration (ppm) | Species | Effects Observed | Citation |

| 4 hours | >500,000 | Rat | LC50 | nih.gov |

| 4 hours | 567,000 | Rat | Approximate lethal concentration | inchem.org |

| 4 hours | 81,000 | Rat | No adverse effects | nih.gov |

| 4 hours | 200,000 | Rat | Anesthetic-like effects | nih.gov |

| 30 minutes | 750,000 | Rat | LC50 | epa.gov |

Cardiac Sensitization Research: Methodological Approaches and Mechanistic Inquiry

Cardiac sensitization is a phenomenon where exposure to certain chemicals, particularly halogenated hydrocarbons, can make the heart more susceptible to the arrhythmogenic effects of epinephrine (B1671497) (adrenaline). nih.govnist.gov Research into the cardiac sensitization potential of this compound is crucial due to its use as a refrigerant and propellant, where high-concentration exposures could potentially occur.

The standard methodological approach for assessing cardiac sensitization involves an in vivo screening test in dogs, typically beagles. nih.govnist.gov In this protocol, conscious animals are exposed to various concentrations of the test substance via inhalation. nist.gov An intravenous challenge of epinephrine is administered before and during the exposure. nist.govtandfonline.com The dog's electrocardiogram (ECG) is continuously monitored for the occurrence of serious cardiac arrhythmias, such as multiple ventricular ectopic beats or ventricular fibrillation, which are considered a positive response. nih.govnist.gov

Mechanistic inquiry suggests that the sensitizing agent reaches a critical blood level, which, in conjunction with a surge of epinephrine, can trigger arrhythmias. nih.gov For this compound, studies have determined a no-observed-adverse-effect level (NOAEL) for cardiac sensitization in dogs to be 40,000 ppm. inchem.org Positive responses, indicating cardiac sensitization, have been observed at concentrations of 80,000 ppm and higher. epa.gov The 50% effective concentration (EC50) for epinephrine-induced cardiac sensitization following a 10-minute exposure was found to be between 160,000 and 320,000 ppm. epa.gov

Interactive Data Table: Cardiac Sensitization of this compound in Dogs

| Concentration (ppm) | Exposure Duration | Epinephrine Challenge | Result | Citation |

| 40,000 | 10 minutes | Yes | No sensitization | nih.gov |

| 80,000 | 10 minutes | Yes | Cardiac sensitization observed | epa.gov |

| 160,000 - 320,000 | 10 minutes | Yes | EC50 for cardiac sensitization | epa.gov |

Subacute Inhalation Toxicity Investigations

Subacute inhalation toxicity studies are designed to evaluate the potential adverse effects of repeated exposure to a substance over a shorter duration than chronic studies, typically for 28 days. These investigations provide information on target organs and the potential for cumulative toxicity.

In a 28-day study, rats were exposed to this compound at target concentrations of 1,000, 10,000, or 50,000 ppm for 6 hours per day, 5 days a week. epa.gov The primary endpoints evaluated included clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology. In this study, no significant clinical signs of toxicity were reported. epa.gov An increase in urinary fluoride (B91410) indicated that the compound was absorbed and metabolized to a small extent. epa.gov

Another subacute study exposed rats to concentrations up to 50,000 ppm for 13 weeks. inchem.org Similar to the 28-day study, no significant exposure-related toxicological effects were observed. inchem.org These findings suggest that repeated exposure to high concentrations of this compound does not result in significant cumulative toxicity under the conditions of these studies.

Genotoxicity Assessment Methodologies: In Vitro and In Vivo Research

Genotoxicity assessment involves a battery of tests to determine if a substance can damage genetic material (DNA), leading to mutations or chromosomal aberrations. Both in vitro (in cultured cells or bacteria) and in vivo (in living organisms) methods are employed for a comprehensive evaluation.

For this compound, a comprehensive range of genotoxicity studies has been conducted. In vitro tests included the Ames test using Salmonella typhimurium and Escherichia coli to detect gene mutations, and a mammalian cell cytogenetics study to assess chromosomal damage. inchem.org In vivo research has included a chromosomal aberration assay, a micronucleus test in mice, an unscheduled DNA synthesis (UDS) assay in rats, and a dominant lethal study. inchem.orgoecd.org

Across this extensive battery of tests, this compound has consistently shown no evidence of genotoxic activity. inchem.orgoup.com This lack of genotoxicity suggests that the compound is unlikely to be a genotoxic carcinogen.

Interactive Data Table: Genotoxicity Studies of this compound

| Test Type | System | Result | Citation |

| Ames Test | In vitro (bacterial) | Negative | inchem.org |

| Chromosomal Aberration | In vitro (mammalian cells) | Negative | inchem.org |

| Chromosomal Aberration | In vivo (rat) | Negative | inchem.org |

| Micronucleus Test | In vivo (mouse) | Negative | inchem.org |

| Unscheduled DNA Synthesis | In vivo (rat) | Negative | inchem.org |

| Dominant Lethal Study | In vivo | Negative | inchem.org |

Developmental and Maternal Toxicity Studies: Experimental Models and Findings

Developmental and maternal toxicity studies are conducted to assess the potential of a substance to cause adverse effects on the developing fetus and the pregnant female. These studies typically use pregnant rats and rabbits as experimental models, with exposure occurring during the critical period of organogenesis.

In developmental toxicity studies with this compound, pregnant rats were exposed to concentrations up to 50,000 ppm. epa.gov At this high concentration, signs of fetotoxicity, specifically delayed skeletal development (retarded ossification), were observed. inchem.orgepa.gov However, there was no evidence of teratogenicity (malformations). nih.gov In pregnant rabbits, exposure to concentrations of 10,000 and 40,000 ppm resulted in slight maternal toxicity, indicated by reduced body weight gain. inchem.orgnih.gov No adverse effects on fetal development were observed in rabbits even at high exposure concentrations. oup.com

Interactive Data Table: Developmental and Maternal Toxicity of this compound

| Species | Exposure Concentration (ppm) | Maternal Effects | Developmental Effects | Citation |

| Rat | 50,000 | None reported | Delayed fetal development (retarded ossification) | inchem.orgepa.gov |

| Rabbit | 10,000 | Slight reduction in body weight gain | No effects on fetal development | nih.gov |

| Rabbit | 40,000 | Slight reduction in body weight gain | No effects on fetal development | inchem.org |

Comparative Toxicological Analysis with Related Fluorinated Hydrocarbons

The toxicological profile of this compound (HFC-134a) can be better understood through comparison with other fluorinated hydrocarbons, such as hydrochlorofluorocarbons (HCFCs) and chlorofluorocarbons (CFCs).

In terms of acute toxicity, HFC-134a has a very low order of toxicity, similar to many other fluorinated hydrocarbons used as refrigerants. ecetoc.orgoup.com For example, 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) also has a low acute inhalation toxicity, with a 4-hour LC50 in rats between 230,000 and 300,000 ppm. ecetoc.orgoup.com

Regarding cardiac sensitization, HFC-134a is considered a weak cardiac sensitizer. nih.gov Its NOAEL of 40,000 ppm and threshold for effects at 80,000 ppm can be compared to other compounds. For instance, HCFC-124 showed cardiac sensitization at 26,000 ppm and above, with a NOEL of 10,000 ppm. ecetoc.org Some CFCs, like CFC-11, are considered stronger sensitizers, with a threshold for effects at 5,000 ppm. tandfonline.com

In developmental toxicity studies, the lack of teratogenicity for HFC-134a is consistent with findings for HCFC-124, where no evidence of fetal toxicity was seen in rats or rabbits at any tested concentration. oup.com However, maternal toxicity was observed with HCFC-124 at 15,000 ppm and above. ecetoc.org

This comparative analysis highlights that while many fluorinated hydrocarbons share similar toxicological properties, such as low acute toxicity and the potential for cardiac sensitization at high concentrations, there are differences in the potency and specific effect levels among the various compounds.

Computational Chemistry and Theoretical Modeling of 1,1,2,2 Tetrafluoroethane

Quantum Mechanical Studies of Molecular Structure

For 1,1,2,2-tetrafluoroethane, quantum mechanical calculations have been employed to determine its three-dimensional structure. These calculations provide data on the specific lengths of the carbon-carbon, carbon-hydrogen, and carbon-fluorine bonds, as well as the angles between these bonds. The molecule exists in different rotational isomers (conformers), such as the gauche and anti forms, and computational studies can predict their relative stabilities and geometries. Microwave spectroscopy experiments have been used in conjunction with these theoretical calculations to refine and validate the computed structures. acs.org

Below is a table of calculated geometric parameters for the anti conformer of this compound, which has C2h symmetry.

Table 1: Calculated Geometric Parameters for this compound (anti-conformer)

| Parameter | Value |

|---|---|

| C-C Bond Length | 1.5107 Å |

| C-H Bond Length | 1.0871 Å |

| C-F Bond Length | 1.3589 Å |

| ∠H-C-C Angle | 112.880° |

| ∠F-C-C Angle | 108.500° |

| ∠H-C-F Angle | 109.690° |

| ∠F-C-F Angle | 107.424° |

Data sourced from the Computational Chemistry Comparison and Benchmark DataBase. nist.gov

Density Functional Theory (DFT) Applications in Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. It is particularly valuable for mapping out reaction pathways, determining the energies of reactants, products, and transition states, and calculating reaction barriers. researchgate.net

DFT studies on this compound and its isomer, 1,1,1,2-tetrafluoroethane (B8821072), have explored various reaction mechanisms. One significant area of study is dehydrofluorination, a reaction where hydrogen fluoride (B91410) (HF) is eliminated from the molecule. researchgate.net This reaction is important in both the synthesis and atmospheric decomposition of hydrofluorocarbons. DFT calculations can model the energy requirements for such elimination reactions, providing insight into their feasibility under different conditions. researchgate.netniscpr.res.in

Furthermore, DFT has been applied to study the reactions of tetrafluoroethanes with radicals, such as the hydroxyl (•OH) radical, which is a key process in their atmospheric degradation. researchgate.netacs.org These calculations help in understanding the kinetics and mechanisms of these atmospheric reactions. DFT is also used to investigate more complex reaction systems, such as the fluorination of precursor molecules like 1,1,1,2-tetrachloroethane (B165186) on catalyst surfaces, where it helps elucidate the multi-step reaction pathways leading to the formation of tetrafluoroethane (B1211177) isomers. niscpr.res.in

Simulation of Free Radical Intermediates and Transition States

The decomposition and reaction of this compound often proceed through highly reactive free radical intermediates. masterorganicchemistry.com Computational simulations are crucial for identifying these transient species and the transition states that connect them along a reaction coordinate. A reaction mechanism typically involves three stages: initiation, where radicals are formed; propagation, where radicals react to form products and new radicals; and termination, where radicals combine to form stable molecules. lumenlearning.com

Theoretical studies, often using methods like transition state theory, have investigated the hydrogen abstraction from tetrafluoroethanes by chlorine or hydroxyl radicals. researchgate.netacs.org These studies calculate the geometries and energies of the transition states for these reactions, which are essential for determining the reaction rates. researchgate.net For radical-molecule reactions that have low or no energy barrier, a "two transition state" model may be applied, which considers both an inner, chemically-defined transition state and an outer, long-range transition state that governs the initial capture of the reactants. nih.gov

In the thermal decomposition (pyrolysis) of related hydrochlorofluorocarbons, such as 2-chloro-1,1,1,2-tetrafluoroethane, computational analysis helps to identify the primary decomposition pathways. tandfonline.com These can include the elimination of HCl to form carbene intermediates (e.g., :CFCF₃) or the rupture of a C-Cl bond to form radical species. tandfonline.com The subsequent reactions of these intermediates, like isomerization, determine the final product distribution. tandfonline.com

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental spectra. By calculating properties like vibrational frequencies or electronic transition energies, theoretical models can help assign specific spectral features to particular molecular motions or electronic states. aps.orgresearchgate.net

For this compound and its isomer, theoretical calculations of vibrational spectra (infrared and Raman) are common. researchgate.net These calculations predict the frequencies and intensities of the fundamental vibrational modes, overtones, and combination bands. acs.org Comparing these predicted spectra with experimental results from techniques like Fourier Transform Infrared (FTIR) spectroscopy helps to confirm the molecular structure and understand its vibrational dynamics. researchgate.netacs.org For example, studies on cryogenically prepared thin films of tetrafluoroethane have used theoretical predictions to analyze changes in the IR spectra that signify structural phase transitions upon heating. researchgate.netacs.org

Quantum chemical calculations have also been used to interpret the valence photoelectron spectra of tetrafluoroethane, which are obtained by irradiating the molecule with high-energy photons. aps.org These calculations provide vertical ionization energies that correspond to the removal of an electron from different molecular orbitals, allowing for the assignment of the bands observed in the experimental spectrum. aps.org

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for 1,1,1,2-Tetrafluoroethane

| Vibrational Mode | Symmetry | Theoretical Frequency (cm⁻¹) | Experimental Frequency (Gas Phase) (cm⁻¹) |

|---|---|---|---|

| ν4 | A' | 1350 | 1350 |

| ν5 | A' | 1278 | 1278 |

| ν6 | A' | 1109 | 1109 |

| ν7 | A' | 843 | 843 |

| ν8 | A' | 555 | 555 |

| ν15 | A'' | 1188 | 1188 |

This table shows a selection of vibrational modes for the related isomer 1,1,1,2-tetrafluoroethane, illustrating the strong agreement often found between theoretical and experimental values. Data sourced from analysis of vibrational spectra of tetrafluoroethane glasses. researchgate.netacs.org

Modeling of Isomerization Reaction Energetics and Kinetics

The isomerization of this compound (HFC-134) to its more commercially significant isomer, 1,1,1,2-tetrafluoroethane (HFC-134a), is a reaction of great industrial importance. Computational modeling is essential for understanding the energetics (the energy changes) and kinetics (the reaction rates) of this process.

Kinetic and mechanistic investigations have been performed on the isomerization reaction, often in the presence of a catalyst such as chromia. niscpr.res.in Theoretical models can help elucidate the reaction mechanism, which may involve dehydrohalogenation and hydrohalogenation steps (elimination/addition). niscpr.res.in By calculating the activation energies for different potential pathways, computational studies can predict which routes are most favorable under specific reaction conditions. acs.org

Studies involving shock wave thermolysis have also examined the kinetics of the decomposition and isomerization of this compound at high temperatures. These experiments, when combined with theoretical kinetic analyses like Rice–Ramsperger–Kassel–Marcus (RRKM) theory, provide a detailed picture of the unimolecular reaction dynamics. acs.org For instance, the thermal isomerization of HFC-134 to HFC-134a has been studied, and computational models help to rationalize the observed reaction rates and product distributions.

Environmental Behavior and Atmospheric Chemistry of 1,1,2,2 Tetrafluoroethane

Atmospheric Fate of 1,1,2,2-Tetrafluoroethane: Degradation Pathways and Mechanisms

The atmospheric fate of this compound is primarily governed by its slow degradation in the troposphere. This process is initiated by photochemically-produced hydroxyl radicals (•OH), which are highly reactive and act as the main "cleansing" agent of the lower atmosphere. nist.gov

The principal degradation pathway for this compound begins with a hydrogen abstraction reaction by a hydroxyl radical. In this step, the •OH radical removes one of the hydrogen atoms from the this compound molecule, leading to the formation of a water molecule (H₂O) and a haloalkyl radical (•CHFCHF₂). nasa.govresearchgate.net

Reaction: CHF₂CHF₂ + •OH → •CHFCHF₂ + H₂O

The rate of this initial reaction is crucial for determining the atmospheric lifetime of the compound. Laboratory measurements and evaluations by scientific bodies like the NASA Panel for Data Evaluation have established rate constants for this reaction. nasa.govnasa.gov The recommended temperature-dependent rate expression for atmospheric modeling is presented in the table below. nasa.gov

Table 1: Reaction Rate Constant for CHF₂CHF₂ + •OH

| Parameter | Value | Temperature Range (K) | Source |

|---|---|---|---|

| Arrhenius Expression (k(T)) | 1.6 x 10⁻¹² exp(-1660/T) | 200 - 300 | nasa.gov |

| Rate Constant at 298 K (k₂₉₈) | 6.1 x 10⁻¹⁵ | - | nasa.gov |

Units for the rate constant are cm³ molecule⁻¹ s⁻¹.

Potential for Formation of Atmospheric Degradation Products

Following the initial hydrogen abstraction, the resulting haloalkyl radical (•CHFCHF₂) reacts rapidly with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (CHF₂CF₂O₂•).

Reaction: •CHFCHF₂ + O₂ + M → CHF₂CF₂O₂• + M (where M is a third body, like N₂ or O₂)

The subsequent reactions of this peroxy radical determine the final degradation products. Based on studies of similar compounds and the observed products from related experiments, the atmospheric degradation of this compound is expected to proceed via pathways that break the carbon-carbon bond. researchgate.net

One study investigating the oxidation initiated by chlorine atoms found that carbonyl fluoride (B91410) (COF₂) was the sole carbon-containing product detected, indicating a 100% carbon balance to this product. researchgate.net This suggests the following steps for the alkoxy radical (CHF₂CF₂O•) formed from the peroxy radical:

Formation of Alkoxy Radical: The peroxy radical reacts with nitric oxide (NO) or self-reacts to form an alkoxy radical, CHF₂CF₂O•.

C-C Bond Scission: The primary fate of the CHF₂CF₂O• radical is the cleavage of the carbon-carbon bond.

Decomposition Reaction: CHF₂CF₂O• → •CHF₂ + HC(O)F (Formyl Fluoride)

The resulting •CHF₂ radical is further oxidized to ultimately yield a second molecule of carbonyl fluoride (COF₂).

Final Products: The primary degradation products from the atmospheric oxidation of this compound are therefore expected to be carbonyl fluoride (COF₂) and formyl fluoride (HC(O)F) . These acyl fluorides are not stable in the atmosphere and undergo hydrolysis in cloud water and precipitation. inchem.org This hydrolysis leads to the formation of hydrofluoric acid (HF) and carbon dioxide (CO₂). inchem.orgecetoc.org

Assessment of Atmospheric Lifetime and Global Distribution Considerations

The atmospheric lifetime (τ) of a compound removed by reaction with •OH radicals is determined by the rate constant of the reaction and the average concentration of •OH in the atmosphere. Based on the kinetic data, the atmospheric lifetime of this compound is significantly shorter than that of many chlorofluorocarbons (CFCs) but still long enough for it to be considered a greenhouse gas. noaa.gov

Table 2: Atmospheric Lifetime and Global Warming Potential (GWP) of this compound

| Parameter | Value | Source |

|---|---|---|

| Atmospheric Lifetime | 10 years | noaa.gov |

| Global Warming Potential (100-year) | 1,120 | arkema.com |

An atmospheric lifetime of 10 years is considerably longer than typical atmospheric mixing times (both within and between hemispheres). ecetoc.org Consequently, any emissions of this compound will become well-mixed and uniformly distributed throughout the global troposphere. ecetoc.orgecetoc.org Its persistence and efficiency at absorbing infrared radiation classify it as a potent greenhouse gas, as indicated by its 100-year Global Warming Potential (GWP) of 1,120. arkema.comresearchgate.net This means that over a 100-year period, one tonne of this compound will trap 1,120 times more heat than one tonne of carbon dioxide.

Advanced Applications and Emerging Research Frontiers for 1,1,2,2 Tetrafluoroethane

Research into 1,1,2,2-Tetrafluoroethane as a Heat Transfer Fluid in Specialized Systems

This compound is utilized as a heat transfer fluid, an application supported by research into its fundamental thermophysical properties. wikipedia.org Critically evaluated data on these properties, which are essential for designing and modeling heat transfer systems, are available through resources like the NIST/TRC Web Thermo Tables. chemeo.com Key experimental data includes thermal conductivity and viscosity for both liquid and gas phases across a range of temperatures. chemeo.com

Selected Thermophysical Properties of this compound (HFC-134)

| Property | Value | Condition | Source |

|---|---|---|---|

| Boiling Point | -19.9 °C | 1 atm | wikipedia.org |

| Melting Point | -89 °C | wikipedia.org | |

| Critical Temperature (Tc) | Not specified | ||

| Critical Pressure (Pc) | 4036.37 kPa | researcher.life | |

| Thermal Conductivity (Liquid) | Data available | 200 K to 350 K | chemeo.com |

| Thermal Conductivity (Gas) | Data available | 260 K to 580 K | chemeo.com |

| Viscosity (Liquid) | Data available | 160 K to 390 K | chemeo.com |

| Viscosity (Gas) | Data available | 260 K to 580 K | chemeo.com |

Furthermore, research has been conducted on the vapor-liquid equilibrium of this compound in binary and ternary mixtures with other refrigerants, such as propane (B168953) (R-290), isobutane (B21531) (R-600a), and cis-1,3,3,3-tetrafluoropropene (R1234ze(Z)). researcher.lifenih.gov This body of research indicates its potential role as a component in refrigerant blends designed to achieve specific performance characteristics for specialized cooling applications. researcher.life

Novel Chemical Synthesis Utilizing 1,1,2,2-Tetrafluoroethyl Building Blocks

The 1,1,2,2-tetrafluoroethyl group (–CF₂CF₂H) is a valuable building block in modern organic synthesis, particularly for creating pharmaceuticals, agrochemicals, and advanced materials. The inclusion of this moiety can improve the lipophilicity of a molecule, a key property in drug design. Research has focused on developing efficient synthetic methods to incorporate this structural unit.

One notable advancement is the use of 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA) as a safe and effective deoxyfluorinating reagent. researcher.life It provides an alternative to more hazardous reagents for converting Morita-Baylis-Hillman (MBH)-alcohols into their corresponding MBH-fluorides. researcher.life TFEDMA has also been employed to convert aryl-aldoximes and aryl-ketoximes into valuable aryl-cyanides and aryl-amides, respectively. researcher.life

Other novel strategies include the development of specialized synthons that can generate tetrafluoroethyl radicals. For example, (2-bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane (B2606152) has been developed as a synthon for additions to alkenes. Additionally, direct synthesis of specific compounds like Methyl 2-phenyl-1,1,2,2-tetrafluoroethyl ether has been reported, further expanding the library of available fluorinated molecules.

Examples of Synthesis Utilizing 1,1,2,2-Tetrafluoroethyl Building Blocks

| Reagent/Building Block | Reaction Type | Product Class | Source |

|---|---|---|---|

| 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine (TFEDMA) | Deoxyfluorination | Morita–Baylis–Hillman-fluorides | researcher.life |

| 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine (TFEDMA) | Activation of Oximes | Aryl-cyanides, Aryl-amides | researcher.life |

| (2-bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane | Radical Addition | Tetrafluoroethylated Alkanes | |

| 2-phenyl-2,2-difluoroacetyl chloride | Fluorination/Alkylation | Methyl 2-phenyl-1,1,2,2-tetrafluoroethyl ether |

Exploration in Specialized Industrial and Research Processes

The unique properties of this compound and its derivatives have led to their exploration in various specialized processes, primarily within research and development. The compound's role extends beyond a simple component to that of a tool for enabling complex chemical transformations.

A key area of exploration is the use of its derivatives as specialized fluorinating agents. As mentioned, 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA) serves as a scalable and efficient reagent for converting aryl-oximes into other functional groups, which are valuable units in drug candidates and materials for polymer chemistry, such as those used in photovoltaic cells and LEDs. researcher.life

The development of novel synthons, such as (2-bromo-1,1,2,2-tetrafluoroethyl)(phenyl)sulfane, provides researchers with new methods to introduce the tetrafluoroethyl group into organic molecules via radical pathways. This allows for the construction of complex fluorinated compounds that are of interest in medicinal and materials chemistry. The synthesis of partially fluorinated ethers also represents a specialized research process aimed at creating novel compounds with potentially useful properties. These applications highlight the role of 1,1,2,2-tetrafluoroethyl-containing compounds as enabling tools in advanced chemical research.

Q & A

Q. How can 1,1,2,2-tetrafluoroethane be synthesized for laboratory use, and what purity standards are critical for experimental reproducibility?

Synthesis typically involves fluorination of chloroethane derivatives or catalytic isomerization of related fluorocarbons. For example, 1-azido-1,1,2,2-tetrafluoroethane can be prepared via azide anion addition to tetrafluoroethylene in a protic medium, achieving quantitative yields under controlled conditions . Purity standards (≥99.8%) are essential to avoid side reactions; impurities like 1,1,1,2-tetrafluoroethane (≥0.02%) must be quantified via gas chromatography-mass spectrometry (GC-MS) .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

Key safety measures include:

- Use of leak-proof gas cylinders and ventilated fume hoods to prevent inhalation exposure.

- Prohibition of ignition sources (sparks, open flames) due to decomposition risks at high temperatures, which may release HF .

- Emergency protocols for HF exposure (e.g., calcium gluconate gel for dermal contact) .

Q. How can researchers distinguish this compound from its structural isomers using spectroscopic methods?

Infrared (IR) spectroscopy identifies characteristic C-F stretching vibrations at 1100–1250 cm⁻¹. Computational studies (MP2/6-31G**) predict distinct vibrational frequencies and dipole moments for anti/gauche conformers, validated against experimental IR data . Nuclear magnetic resonance (¹⁹F NMR) resolves isomer-specific chemical shifts: δ −120 to −140 ppm for CF₂ groups .

Advanced Research Questions

Q. What mechanistic insights explain the isomerization of this compound to 1,1,1,2-tetrafluoroethane on chromia catalysts?

The reaction proceeds via reversible HF elimination to form trifluoroethylene intermediates, followed by Markovnikov-addition of HF. Kinetic modeling confirms reversibility in the decomposition step (CHF₂CHF₂ ⇌ CHFCF₂ + HF), with rate constants influenced by adsorption equilibria on chromia’s Lewis acid sites . Oxygen treatment enhances catalytic activity by removing coke deposits and stabilizing Cr⁴⁺/Cr⁵⁺ sites .

Q. How does computational modeling improve the prediction of this compound’s thermodynamic properties?

Ab initio calculations (MP2/6-31G**) accurately predict geometries, dipole moments, and vibrational frequencies. For example, the gauche conformer of this compound is 0.8 kcal/mol higher in energy than the anti form, aligning with experimental enthalpy data . These models guide experimental design for studying phase transitions and critical parameters (e.g., critical volume Vₐ = 0.214 m³/kmol) .

Q. What experimental strategies resolve contradictions in kinetic data for gas-phase isomerization reactions?

Contradictions arise from competing pathways (e.g., radical chain mechanisms in H₂ environments vs. acid-catalyzed routes). Deuterium-labeling studies (using D₂ instead of H₂) reveal hydrogen abstraction as a rate-determining step in radical-mediated isomerization . Controlled variable analysis (temperature, contact time) and in situ IR spectroscopy validate dominant pathways under specific conditions .

Q. How do impurities like 1,1,1,2-tetrafluoroethane affect experimental outcomes in studies of this compound?

Trace impurities (≥0.02%) alter reaction kinetics and product distributions. For example, in chromia-catalyzed isomerization, impurities reduce selectivity by promoting side reactions (e.g., pentafluoroethane formation) . Purification via fractional distillation or molecular sieves is critical for reproducibility .

Methodological Resources

Q. What analytical techniques are recommended for quantifying this compound in mixed fluorocarbon systems?

- GC-MS : Using a DB-624 column (30 m × 0.32 mm ID) with helium carrier gas (1.5 mL/min) and electron ionization (70 eV) for fragment pattern analysis .

- ¹⁹F NMR : Bruker Avance III HD 400 MHz spectrometer with CDCl₃ solvent and CFCl₃ reference .

- In situ IR spectroscopy : Monitoring gas-phase reactions in a high-temperature cell (200–400°C) with KBr windows .

Q. How can researchers model the environmental impact of this compound emissions in closed systems?

Lifecycle assessments (LCAs) integrate ozone depletion potential (ODP = 0) and global warming potential (GWP = 1,130 over 100 years). Computational tools (e.g., ECHAM5 climate model) simulate atmospheric lifetimes (15–29 years) and radiative forcing impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。